4-(4-butylphenyl)butanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-butylphenyl)butanoic Acid, also known as 4-(1,1-Dimethylethyl)benzenebutanoic acid or 4- [4- (2-Methyl-2-propanyl)phenyl]butanoic acid , is a chemical compound with the molecular formula C14H20O2 . Its average mass is 220.307 Da and its monoisotopic mass is 220.146332 Da .

Molecular Structure Analysis

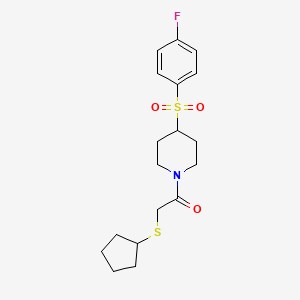

The molecular structure of 4-(4-butylphenyl)butanoic Acid consists of a butanoic acid chain attached to a butylphenyl group . The compound has a molecular formula of C14H20O2 .科学的研究の応用

Pharmaceutical Intermediates and Synthesis

4-(4-butylphenyl)butanoic acid serves as a crucial intermediate in pharmaceutical synthesis. For instance, it's involved in the preparation of pharmaceuticals through the Friedel-Crafts reaction. One example is 4,4-Bis(4-fluorophenyl) butanoic acid, a significant pharmaceutical intermediate usually prepared by the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. Sulfonation is applied to remove the undesired isomer in this process (Fan, 1990). Another example is the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, achieved through an organic solvent-free process (Delhaye et al., 2006).

Biotransformation and Environmental Impact

The compound also plays a role in environmental studies, particularly in biotransformation processes. A study found that Mycobacterium aurum could degrade synthetic naphthenic acids like 4'-n-butylphenyl-4-butanoic acid through oxidation, indicating a potential environmental application for treating toxic, persistent substances found in weathered crude oils and oil sands (Johnson et al., 2012).

Nanostructures and Functional Materials

In nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used to demonstrate optical gating in nanofluidic devices. This application leverages the compound's photolabile properties for controlled ion transport in aqueous solutions, which could be significant for developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Biotransformation in Different Species

The biotransformation of similar compounds, like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, shows significant species differences. This study provides insight into the metabolic pathways of related compounds in various species, which is crucial for understanding drug metabolism and designing new pharmaceuticals (Pottier et al., 1978).

Role in Organic Chemistry and Medicinal Research

Further applications in organic chemistry and medicinal research include the synthesis of indolizidines from the dianion of 4-(phenylsulfonyl)butanoic acid and exploring the effects of phenyl substituents on NMR shifts and metal ions binding to 4-phenyl-2,4-dioxobutanoic acid derivatives. These studies contribute to developing new synthetic methodologies and understanding molecular interactions critical in drug design (Kiddle et al., 1995); (Verbić et al., 2008).

作用機序

Target of Action

The primary target of 4-(4-butylphenyl)butanoic Acid is histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression and regulation .

Mode of Action

4-(4-butylphenyl)butanoic Acid, also known as 4-PBA, exhibits inhibitory activity against HDACs . It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

The main biochemical pathway affected by 4-PBA is the protein folding pathway. In the presence of 4-PBA, unfolded proteins are folded more efficiently, reducing the accumulation of aggregated proteins, a common feature in the pathogenesis of neurodegenerative diseases . Furthermore, 4-PBA has been shown to inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells .

Pharmacokinetics

It is known that high doses of 4-pba are currently required for therapeutic efficacy

Result of Action

The molecular and cellular effects of 4-PBA’s action include the amelioration of unfolded proteins, suppression of protein aggregation, and protection against endoplasmic reticulum stress-induced neuronal cell death . These effects contribute to its potential as a therapeutic agent against neurodegenerative diseases .

Action Environment

The efficacy and stability of 4-PBA can be influenced by environmental factors. For instance, the presence of other compounds in the environment can affect the efficiency of 4-PBA’s chemical chaperone activity

特性

IUPAC Name |

4-(4-butylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIJXQXRXBVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylphenyl)butanoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)

![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2746984.png)

![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)

![2-(3-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2746990.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)